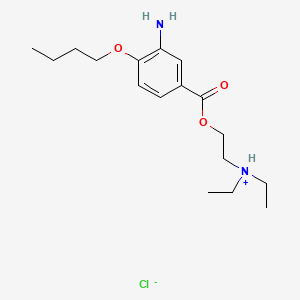

2-(3-amino-4-butoxybenzoyl)oxyethyl-diethylazanium;chloride

CAS No.: 35288-47-2

Cat. No.: VC18397909

Molecular Formula: C17H29ClN2O3

Molecular Weight: 344.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 35288-47-2 |

|---|---|

| Molecular Formula | C17H29ClN2O3 |

| Molecular Weight | 344.9 g/mol |

| IUPAC Name | 2-(3-amino-4-butoxybenzoyl)oxyethyl-diethylazanium;chloride |

| Standard InChI | InChI=1S/C17H28N2O3.ClH/c1-4-7-11-21-16-9-8-14(13-15(16)18)17(20)22-12-10-19(5-2)6-3;/h8-9,13H,4-7,10-12,18H2,1-3H3;1H |

| Standard InChI Key | BQGDZHDSPHYNHF-UHFFFAOYSA-N |

| Canonical SMILES | CCCCOC1=C(C=C(C=C1)C(=O)OCC[NH+](CC)CC)N.[Cl-] |

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Structure

The systematic IUPAC name 2-(3-amino-4-butoxybenzoyl)oxyethyl-diethylazanium chloride reflects its benzamide backbone substituted with amino, butoxy, and diethylammonium groups. The compound is a hydrochloride salt, where the cationic diethylazanium moiety is stabilized by a chloride counterion . Key structural identifiers include:

| Property | Value |

|---|---|

| CAS Registry Number | 35288-47-2 (free base: 5987-82-6) |

| Molecular Weight | 344.882 g/mol |

| SMILES Notation | CCCCOC1=C(C=CC(=C1)N)C(=O)OCCNH+CC.[Cl-] |

| InChIKey | CMHHMUWAYWTMGS-UHFFFAOYSA-O |

The aromatic benzoyl group at position 3-amino-4-butoxy facilitates hydrogen bonding and hydrophobic interactions, critical for its biological activity .

Synthesis and Manufacturing

Multi-Step Synthesis Pathways

Industrial production of this compound involves sequential functionalization of a benzamide precursor. A representative synthesis route, yielding 82.5% under optimized conditions, proceeds as follows :

-

Alkylation:

-

Reactants: 3-nitro-4-hydroxybenzoic acid, 1-bromobutane

-

Conditions: Potassium carbonate, DMF, 80°C, 14 hours.

-

Outcome: Introduction of the butoxy group at the para position.

-

-

Reduction:

-

Reactants: Nitro intermediate

-

Conditions: Iron(III) chloride, hydrazine hydrate, ethanol, reflux.

-

Outcome: Reduction of the nitro group to an amine.

-

-

Esterification:

-

Reactants: Aminated intermediate, 2-diethylaminoethyl chloride

-

Conditions: Potassium carbonate, DMF, 40°C, 6 hours.

-

Outcome: Formation of the quaternary ammonium ester.

-

-

Salt Formation:

Key Reaction Metrics

| Step | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| 1 | K₂CO₃, DMF | 80°C | 14h | 82.5% |

| 2 | FeCl₃, N₂H₄·H₂O | Reflux | 5h | 90% |

| 3 | K₂CO₃, DMF | 40°C | 6h | 85% |

| 4 | HCl, ethanol | 20°C | 1h | 98% |

Physicochemical Properties

Thermal and Solubility Profiles

| Property | Value |

|---|---|

| Melting Point | 158–162°C |

| Boiling Point | 446.9°C at 760 mmHg |

| Flash Point | 224.1°C |

| Solubility | Ethanol (high), water (low) |

| LogP (Partition) | 4.33 |

The compound’s low water solubility necessitates formulation with co-solvents or surfactants for clinical use .

Pharmacological Applications

Mechanism of Action as a Local Anesthetic

As a sodium channel blocker, the compound inhibits neuronal depolarization by binding to voltage-gated Na⁺ channels. The diethylammonium group enhances membrane permeability, while the butoxy chain prolongs duration of action through hydrophobic interactions with lipid bilayers .

Clinical Use in Ophthalmology

-

Indications: Corneal anesthesia during tonometry, foreign body removal .

-

Onset/Duration: 20 seconds (onset), 15–30 minutes (duration) .

Industrial and Regulatory Considerations

Packaging and Stability

Patent EP2748000B1 highlights the use of polyethylene terephthalate (PET) and polyamide blends for packaging solid pharmaceutical formulations containing this compound, ensuring stability against moisture and oxidation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume